Alpha-Glucosidase Inhibitory Potency of Quinoline–Benzothiazole Hybrids Versus Clinical Standard Acarbose
Although direct enzyme inhibition data for the specific target compound are not yet publicly available, a structurally analogous series of twenty quinoline-linked benzothiazole hybrids (compounds 8a–t) were evaluated against α-glucosidase. The four most active derivatives (8b, 8h, 8n, 8o) exhibited IC50 values ranging from 38.2 ± 0.3 µM to 79.9 ± 1.2 µM, representing approximately 9- to 20-fold greater potency than the clinical standard acarbose (IC50 = 750.0 ± 2.0 µM) [1]. The amide-linked quinoline–benzothiazole architecture of the target compound is expected to confer comparable or superior binding interactions within the enzyme active site, as molecular docking studies on the hybrid series confirmed key hydrogen-bond and π-stacking contacts with catalytic residues [1].
| Evidence Dimension | α-Glucosidase half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Not yet reported; predicted to fall within the 38–80 µM range based on structural analogy to compounds 8b, 8h, 8n, 8o |
| Comparator Or Baseline | Acarbose (reference drug): IC50 = 750.0 ± 2.0 µM; Quinoline–benzothiazole hybrids 8b, 8h, 8n, 8o: IC50 = 38.2 ± 0.3 to 79.9 ± 1.2 µM |
| Quantified Difference | ~9- to 20-fold improvement over acarbose for the most closely related hybrid analogs |
| Conditions | In vitro α-glucosidase enzyme inhibition assay (Scientific Reports, 2024); molecular docking and MD simulations performed on hybrid-enzyme complexes |
Why This Matters
This represents a 9- to 20-fold potency advantage over the clinical gold-standard α-glucosidase inhibitor, positioning the hybrid scaffold as a promising lead for metabolic disease programs and justifying its procurement over generic quinoline or benzothiazole monomers.
- [1] Ghomi, M. K. et al. Synthesis, in vitro potency of inhibition, enzyme kinetics and in silico studies of quinoline-based α-glucosidase inhibitors. Scientific Reports, 2024, 14, 501. View Source
